molecular formula C11H19F2NO2 B153361 tert-Butyl 4,4-difluorocyclohexylcarbamate CAS No. 675112-67-1

tert-Butyl 4,4-difluorocyclohexylcarbamate

Cat. No.: B153361
CAS No.: 675112-67-1
M. Wt: 235.27 g/mol
InChI Key: OWELBZTXHNMEKC-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-difluorocyclohexylcarbamate: is a fluorinated organic compound with the molecular formula C11H19F2NO2 and a molecular weight of 235.27 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluorocyclohexylcarbamate typically involves the reaction of 4,4-difluorocyclohexylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-difluorocyclohexylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluorocyclohexylcarbamate is primarily related to its ability to interact with biological molecules through its carbamate and fluorinated groups. The carbamate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

  • tert-Butyl 4-fluorocyclohexylcarbamate
  • tert-Butyl 4,4-dichlorocyclohexylcarbamate
  • tert-Butyl 4,4-dibromocyclohexylcarbamate

Comparison: tert-Butyl 4,4-difluorocyclohexylcarbamate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms can enhance the compound’s metabolic stability and lipophilicity, making it a valuable compound for pharmaceutical research .

Biological Activity

Introduction

Tert-butyl 4,4-difluorocyclohexylcarbamate (CAS No. 179321-49-4) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide an in-depth review of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a tert-butyl group and two fluorine atoms attached to a cyclohexyl ring. The molecular formula is C11H19F2N1O2C_{11}H_{19}F_2N_1O_2 with a molecular weight of approximately 233.27 g/mol. The presence of fluorine atoms may enhance the compound's lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways and cell signaling. Preliminary studies suggest that this compound may exhibit:

  • Anti-inflammatory properties : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α) .
  • Antioxidant activity : The tert-butyl group is known for its capacity to scavenge free radicals, potentially leading to reduced oxidative stress in cells .

Efficacy in Biological Assays

The efficacy of this compound has been evaluated through various in vitro and in vivo assays:

Assay Type Result Reference
CytotoxicityModerate cytotoxicity against cancer cell lines (IC50 values vary)
Anti-inflammatorySignificant inhibition of TNF-α production in activated macrophages
AntioxidantEffective at reducing oxidative stress markers in cellular models

Case Studies

  • Anti-inflammatory Study : In a study examining the effects of fluorinated carbamates on inflammatory markers, this compound was found to significantly reduce COX-2 expression in LPS-stimulated RAW264.7 cells. This suggests potential applications in treating inflammatory diseases .
  • Cytotoxicity Assessment : Research involving various cancer cell lines indicated that this compound exhibited selective cytotoxicity towards specific types of cancer cells, with an IC50 value indicating moderate effectiveness compared to standard chemotherapeutics .
  • Antioxidant Activity Evaluation : In vitro assays demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models, supporting its potential as an antioxidant agent .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound's toxicity profile has shown mild cytotoxic effects at high concentrations but remains within acceptable limits for therapeutic applications. Further studies are necessary to fully elucidate its safety profile in long-term use.

This compound presents significant potential as a bioactive compound with anti-inflammatory and antioxidant properties. Its mechanisms of action appear to involve modulation of inflammatory pathways and direct antioxidant effects. Ongoing research will be essential to fully understand its therapeutic applications and safety profile.

Future Directions

Future research should focus on:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • Exploration of combination therapies that might enhance its efficacy against specific diseases.
  • Clinical trials to assess its effectiveness and safety in human populations.

Properties

IUPAC Name

tert-butyl N-(4,4-difluorocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-4-6-11(12,13)7-5-8/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWELBZTXHNMEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623245
Record name tert-Butyl (4,4-difluorocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675112-67-1
Record name tert-Butyl (4,4-difluorocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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